molecular formula C20H18ClN3O5S2 B2593349 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 899977-05-0

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2593349
CAS No.: 899977-05-0
M. Wt: 479.95
InChI Key: RNIJFKQWAGXNEU-UHFFFAOYSA-N
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Description

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a synthetic small-molecule compound for research applications. Small molecules, characterized by a molecular weight typically under 500 g/mol, are a cornerstone of pharmacological research due to their ease of modification, metabolic stability, and general lack of immunogenicity compared to larger biologics . This acetamide-sulfonylpyrimidine derivative is designed for scientific investigation only. The structural core of this molecule suggests potential as an antagonist or allosteric modulator for G Protein-Coupled Receptors (GPCRs), which are a major class of drug targets . Researchers can utilize this compound in vitro to study cellular signaling pathways, receptor-ligand interactions, and downstream effects. The precise mechanism of action, binding affinity, and selectivity profile for this compound require further experimental characterization by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Ensure all handling and experiments are conducted in compliance with local and institutional safety regulations.

Properties

CAS No.

899977-05-0

Molecular Formula

C20H18ClN3O5S2

Molecular Weight

479.95

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O5S2/c1-12-4-3-5-13(8-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-6-7-16(29-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

RNIJFKQWAGXNEU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

solubility

not available

Origin of Product

United States

Biological Activity

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a sulfonyl group, a pyrimidinone ring, and an acetamide group, which collectively contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClN3O5S2, with a molecular weight of approximately 479.95 g/mol. The presence of various functional groups allows for diverse chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H18ClN3O5S2
Molecular Weight479.95 g/mol
IUPAC Name2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group is known for forming covalent bonds with amino acid residues in target proteins, which can inhibit or modulate their activity. This mechanism is particularly relevant in the context of enzymes involved in cancer progression and inflammatory pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in disease processes.
  • Receptor Interaction : Potential binding to receptors could modulate signaling pathways.
  • Covalent Bonding : The reactive functional groups enable strong interactions with target proteins.

Biological Activity

Research into compounds similar to this compound indicates promising biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Compounds with structural similarities have been shown to exhibit significant anticancer properties. For instance, derivatives containing pyrimidinone rings often display potent inhibition against various cancer cell lines due to their ability to interfere with cellular proliferation mechanisms .

Antimicrobial Properties

The sulfonamide moiety in related compounds has been associated with broad-spectrum antimicrobial activity. This suggests that our target compound may also possess similar properties, making it a candidate for further investigation in antimicrobial drug development .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied for their biological activities:

Compound NameStructural FeaturesUnique Properties
5-FluorouracilPyrimidine baseAnticancer activity
SulfadiazineSulfonamide groupAntimicrobial properties
ThiamphenicolChlorinated phenolBroad-spectrum antibiotic

These analogs highlight the potential diversity in bioactivity based on slight variations in chemical structure.

Case Studies and Experimental Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • Inhibition Studies : Compounds structurally related to the target have shown IC50 values indicating effective inhibition against specific cancer cell lines at concentrations as low as 50 µM.
  • Toxicity Assessments : Toxicity studies using zebrafish embryos have demonstrated that some derivatives exhibit lower toxicity profiles while maintaining efficacy against microbial strains .

Comparison with Similar Compounds

Key Observations :

  • The 3-methylphenyl acetamide substituent offers moderate steric bulk compared to dichlorophenyl () or sulfamoylphenyl (), which may influence solubility and intermolecular interactions .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends (Inferred) Stability (Inferred)
Target Compound Not reported Moderate (polar groups) High (sulfonyl stabilizes)
13a () 288 Low (crystalline) Stable (high mp)
13b () 274 Low Stable
Compound 230 Moderate Sensitive to hydrolysis?

Key Observations :

  • High melting points (230–288°C) across analogs suggest crystalline solids with strong intermolecular forces (e.g., hydrogen bonding from sulfonyl/amide groups) .
  • Chloro and methoxy substituents in the target compound may enhance thermal stability compared to non-halogenated analogs.

Analytical Data Comparison

Infrared Spectroscopy (IR):

  • Target Compound : Expected C=O (amide I) ~1660–1680 cm⁻¹, S=O (sulfonyl) ~1350–1150 cm⁻¹.
  • 13a () : C=O at 1664 cm⁻¹, C≡N at 2214 cm⁻¹ .

NMR Spectroscopy:

  • Target Compound : Aromatic protons in δ 7.0–8.0 ppm (3-chloro-4-methoxyphenyl), methyl at δ ~2.30 ppm.
  • 13a () : Methyl at δ 2.30 ppm, aromatic protons at δ 7.20–7.92 ppm .
  • Compound : CH3 at δ 2.19 ppm, aromatic protons at δ 7.28–7.82 ppm .

Key Takeaway : Substituent electronic effects (e.g., chloro, methoxy) shift aromatic proton signals predictably, aiding structural confirmation .

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